Tetrahydrocytisine

Descripción

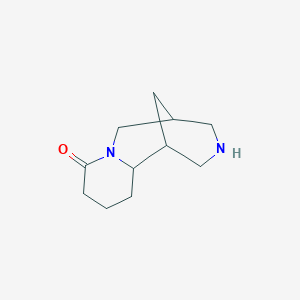

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYCGMBGRYVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CNC3)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Chemotaxonomic Significance of Tetrahydrocytisine

Natural Abundance and Distribution in Plant Species

Tetrahydrocytisine is not ubiquitously distributed in the plant kingdom; its presence is a characteristic feature of specific plant lineages, most notably within the family Fabaceae.

Identification in Specific Botanical Families and Genera

The Fabaceae, or legume family, is the primary source of quinolizidine (B1214090) alkaloids, including this compound. frontiersin.org Within this large and diverse family, the occurrence of these alkaloids is concentrated in the more evolutionarily basal tribes. The presence of this compound and its structural relatives has been documented in several genera, including Sophora, Genista, Lupinus, and Cytisus. frontiersin.org While the genus Anarthrophyllum also belongs to the Fabaceae and is known to produce quinolizidine alkaloids, specific identification of this compound in this genus is not extensively documented in available literature.

The alkaloid profiles, including the presence and concentration of this compound, can be highly species-specific, serving as a chemical fingerprint for different plants. For instance, this compound-type alkaloids are noted as major components in certain lupin species like Lupinus angustifolius. nih.gov

Accumulation Patterns in Various Plant Tissues and Parts

The biosynthesis of quinolizidine alkaloids, including this compound, primarily occurs in the green, aerial parts of the plant, specifically within the chloroplasts. frontiersin.orgacs.org Following synthesis, these compounds are translocated via the phloem to various other plant organs and tissues. acs.org

Substantial accumulation of these alkaloids is often observed in the peripheral tissues of the plant, such as the epidermis of leaves and stems, as well as in the bark and roots. frontiersin.orgacs.org This distribution pattern suggests a primary role in defending the plant against external threats. The highest concentrations of quinolizidine alkaloids are typically found in the seeds, where they can constitute a significant percentage of the dry weight. frontiersin.org This heavy investment in the chemical defense of reproductive structures underscores their importance for the plant's survival and propagation. Organs that are critical for survival and reproduction, such as flowers and seeds, tend to store exceptionally high amounts of these defensive compounds. frontiersin.org

Chemodiversity of Quinolizidine Alkaloids Including this compound

This compound is part of a diverse group of quinolizidine alkaloids, which exhibit considerable structural variation. To date, nearly 400 different quinolizidine alkaloids have been isolated and classified into approximately 20 distinct representative classes. acs.org

The structural diversity of these compounds arises from variations in the number and arrangement of the quinolizidine rings, as well as the presence of different functional groups. This chemodiversity is a result of the evolutionary adaptation of plants, leading to the production of a wide array of compounds with varying biological activities. Each plant species often produces a characteristic mixture of quinolizidine alkaloids, with a few major components and numerous minor ones. researchgate.net This complex chemical profile is thought to provide a more robust defense against a wider range of herbivores and pathogens.

| Alkaloid Type | Key Structural Feature | Notable Genera |

|---|---|---|

| Lupinine (B175516) | Bicyclic | Lupinus |

| Sparteine (B1682161) | Tetracyclic | Cytisus, Lupinus |

| Matrine (B1676216) | Tetracyclic with an additional ring | Sophora |

| Cytisine (B100878) | Tricyclic α-pyridone | Cytisus, Genista |

| This compound | Tricyclic | Lupinus |

Taxonomic and Evolutionary Implications of this compound Presence

The distribution of this compound and other quinolizidine alkaloids has significant implications for understanding the taxonomic relationships and evolutionary history of the plants that produce them. The presence of these compounds is a key chemotaxonomic marker, particularly within the Fabaceae family. The tribes considered to be more primitive within this family, such as the Sophoreae, Thermopsideae, and Genisteae, are the primary producers of quinolizidine alkaloids. This suggests that the ability to synthesize these compounds is an ancestral trait that has been retained in these lineages.

The evolutionary significance of this compound and other quinolizidine alkaloids is intrinsically linked to their role in plant defense. nih.gov These compounds are often bitter-tasting and can be toxic to a wide range of herbivores, from insects to mammals. frontiersin.orgacs.org This chemical defense mechanism is a classic example of co-evolution, where plants and their herbivores are engaged in an ongoing "arms race." The production of a diverse array of alkaloids, including this compound, provides plants with a multi-faceted defense strategy. The specific alkaloid profile of a plant species can influence which herbivores are able to feed on it, thereby shaping the ecological interactions within a community.

The geographical and evolutionary origin of a plant species can influence the diversity of its quinolizidine alkaloids. nih.gov The study of these compounds, therefore, not only aids in the classification of plants but also provides valuable insights into the evolutionary processes that have shaped plant-herbivore interactions over millions of years.

Biosynthetic Pathways of Tetrahydrocytisine

Elucidation of Precursor Metabolites and Intermediates

The foundational building block for all quinolizidine (B1214090) alkaloids, including tetrahydrocytisine, is the amino acid L-lysine. rsc.org Through extensive tracer and feeding studies, it has been unequivocally established that the carbon skeleton of these alkaloids is derived from lysine (B10760008). nih.gov The biosynthetic journey begins with the conversion of L-lysine into several key intermediates.

The first committed step in the pathway is the decarboxylation of L-lysine to yield cadaverine (B124047). rsc.orgnih.gov This diamine is a crucial precursor, and its formation marks the entry point into QA biosynthesis. proquest.com Subsequent steps involve the transformation of cadaverine into more complex cyclic structures.

Following its formation, cadaverine undergoes oxidative deamination to produce 5-aminopentanal. frontiersin.orgnih.gov This intermediate exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine. rsc.orgnih.gov The formation of Δ¹-piperideine is a critical juncture, as it serves as the monomeric unit for the construction of the bicyclic and tetracyclic skeletons of various QAs.

For tetracyclic quinolizidine alkaloids, it is hypothesized that three units of cadaverine (via Δ¹-piperideine) are required. wikipedia.org The pathway is thought to proceed through the formation of a diiminium cation as a key intermediate in the assembly of the four-ringed structure characteristic of compounds like sparteine (B1682161) and lupanine (B156748), from which other QAs, including this compound, are likely derived. frontiersin.orgmdpi.com

Table 1: Key Precursors and Intermediates in Quinolizidine Alkaloid Biosynthesis

| Compound | Role | Origin |

|---|---|---|

| L-lysine | Primary Precursor | Primary Metabolism |

| Cadaverine | First Intermediate | Decarboxylation of L-lysine |

| 5-Aminopentanal | Intermediate | Oxidative deamination of cadaverine |

| Δ¹-Piperideine | Cyclic Intermediate | Spontaneous cyclization of 5-aminopentanal |

| Diiminium Cation | Hypothesized Intermediate | Coupling of Δ¹-piperideine units |

Enzymatic Transformations and Key Biosynthetic Enzymes

The conversion of L-lysine into the complex structure of this compound is orchestrated by a series of specific enzymes. While not all enzymes in the pathway have been fully characterized, the key initial steps are well-understood.

The first key enzyme is Lysine Decarboxylase (LDC) . This enzyme catalyzes the decarboxylation of L-lysine to form cadaverine. nih.gov LDC is considered the gateway enzyme for QA biosynthesis. frontiersin.org In lupins, LDC activity and its corresponding gene transcripts are found to be localized in the chloroplasts of aerial tissues, particularly young leaves, which is also the site of the final steps of lysine biosynthesis itself. frontiersin.orgnih.gov

The next enzymatic step is believed to be catalyzed by a Copper Amine Oxidase (CuAO) . frontiersin.orgnih.gov This enzyme facilitates the oxidative deamination of cadaverine to form 5-aminopentanal, which then cyclizes to Δ¹-piperideine. nih.gov

The subsequent enzymatic steps, leading to the formation of the core tetracyclic quinolizidine skeleton, are less defined. It has been proposed that a series of reactions, including Schiff base formations and aldol-type condensations, lead to the major QA structures. frontiersin.org An enzyme known as 17-oxosparteine (B1663948) synthase (OS) was once hypothesized to be central to this process, but later tracer studies with labeled cadaverine ruled out 17-oxosparteine as a mandatory common intermediate for all tetracyclic QAs. rsc.orgwikipedia.org The exact enzymatic machinery responsible for assembling the multi-ring system from Δ¹-piperideine units remains an active area of research.

Once the basic skeletons are formed, other enzymes such as acyltransferases are involved in modifying the core structures to create the vast diversity of QAs found in nature. frontiersin.orgfrontiersin.org For example, tigloyl-CoA:(–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) is involved in the esterification of lupanine derivatives. nih.govfrontiersin.org

Table 2: Key Enzymes in Quinolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Lysine Decarboxylase | LDC | Decarboxylation | L-lysine | Cadaverine, CO₂ |

| Copper Amine Oxidase | CuAO | Oxidative deamination | Cadaverine | 5-Aminopentanal |

| Acyltransferases (e.g., HMT/HLT) | Acyl group transfer | Hydroxylated QA, Acyl-CoA | QA ester |

Comparative Analysis of Biosynthetic Routes for Related Quinolizidine Alkaloids

The biosynthetic pathways of quinolizidine alkaloids share a common origin in L-lysine but diverge to create a wide array of structures, which can be broadly classified based on their number of rings.

Bicyclic QAs (e.g., Lupinine): These are the simplest QAs and are derived from two C₅ units of lysine (via cadaverine). rsc.org

Tetracyclic QAs (e.g., Sparteine, Lupanine): These more complex alkaloids, which include the structural class of this compound, are formed from three C₅ lysine-derived units. wikipedia.org Sparteine is often considered one of the simpler tetracyclic QAs, and it is a precursor to other modified tetracyclic alkaloids like lupanine. rsc.orgfrontiersin.org The biosynthesis of sparteine and lupanine has been studied extensively and serves as a model for understanding the formation of the tetracyclic QA core. cdnsciencepub.comacs.org

Tricyclic QAs: These alkaloids are generally believed to be derived from tetracyclic precursors through oxidative ring-cleavage reactions. rsc.org

The various classes of QAs are biosynthetically interconnected. The tetracyclic alkaloid lupanine is often a major alkaloid in many lupin species and can be further modified by hydroxylation, dehydrogenation, or esterification to produce a wide variety of related compounds. frontiersin.org The specific profile of alkaloids produced by a particular plant species is determined by the presence and activity of the specific enzymes in the later, or "tailoring," steps of the pathway. While the early steps involving L-lysine and cadaverine are conserved, the downstream pathways diverge to create the chemical diversity observed in this alkaloid family. frontiersin.org

Synthetic Methodologies for Tetrahydrocytisine and Analogues

Total Synthesis Approaches to the Tetrahydrocytisine Core

The complete chemical synthesis of the this compound scaffold has been achieved through various innovative strategies, allowing for the creation of the core molecule from simple starting materials. These approaches are crucial for producing analogues with modifications that are not accessible through derivatization of the natural product.

Development of Novel Synthetic Strategies and Protocols

The total synthesis of this compound has been approached through various novel strategies. One notable method involves a multi-step sequence starting from readily available piperidine (B6355638). This synthesis includes key reactions such as decarboxylative addition, chiral resolution, Dieckmann condensation, a Mannich reaction, and a Wolff-Kishner reduction to yield the final chiral diamine. researchgate.net Another approach demonstrated a new strategy for constructing the diazatricyclic skeleton of cytisine-related compounds, including 2,3,4,5-tetrahydrocytisine. arkat-usa.org This synthesis started from quinolizidine-2,6-dione and was completed in three steps with an acceptable yield. arkat-usa.org

A modular synthesis approach has also been developed, which allows for core modifications of cytisine (B100878) starting from a lactam intermediate via a pivotal bromide. researchgate.net This strategy utilizes a Stille coupling to form a key carbon-carbon bond. researchgate.net

| Starting Material | Key Reactions | Final Product | Reference |

| Piperidine | Decarboxylative addition, chiral resolution, Dieckmann condensation, Mannich reaction, Wolff-Kishner reduction | NH-(+)-tetrahydro deoxycytisine | researchgate.net |

| Quinolizidine-2,6-dione | Double Mannich condensation, reduction | 2,3,4,5-Tetrahydrocytisine | arkat-usa.org |

| Lactam intermediate | Stille coupling, catalytic reduction, cyclization | Modified cytisine core | researchgate.net |

Stereoselective and Enantioselective Syntheses

Achieving specific stereochemistry is critical in the synthesis of biologically active molecules like this compound. Stereoselective and enantioselective methods ensure the production of a single desired isomer, which is often crucial for pharmacological activity.

A notable example of stereoselective synthesis is the reduction of a ketolactam intermediate using sodium borohydride, which resulted in the formation of an isomeric pair of hydroxylactams in a 2:8 ratio. arkat-usa.org The stereochemistry of the resulting hydroxyl group was determined using 13C NMR spectroscopy. arkat-usa.org Furthermore, the synthesis of NH-(+)-tetrahydro deoxycytisine from piperidine involved a chiral resolution step using D-mandelic acid to isolate a single diastereoisomer of a chiral salt. researchgate.net This ultimately led to the final chiral diamine with excellent enantiopurity. researchgate.net

Recent advancements have also seen the development of catalytic enantioselective methods for synthesizing related heterocyclic structures, which could be applicable to this compound analogues. For instance, an iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities. rsc.org

Biomimetic Synthetic Routes

Biomimetic synthesis attempts to mimic the biosynthetic pathways that occur in nature to construct complex molecules. This approach can often lead to efficient and elegant syntheses.

One of the key steps in a reported total synthesis of this compound utilized a biomimetic α-acylimmonium cyclization to prepare the crucial intermediate, quinolizidine-2,6-dione. arkat-usa.org This reaction mimics the way nature often forms cyclic structures. Biomimetic strategies have been recognized for their potential in synthesizing complex organic molecules from simpler precursors. ivypanda.com The principles of biomimetic synthesis often involve leveraging the inherent reactivity of molecules to guide the formation of complex architectures, similar to how enzymes function in living organisms. wiley-vch.de

Semi-Synthetic Derivatization and Structural Modification Strategies

Semi-synthesis, which starts with the natural product and modifies its structure, is a powerful tool for creating a wide range of analogues. tapi.com This approach allows for the exploration of the structure-activity relationship by introducing various functional groups and structural changes to the this compound scaffold.

N-Substitution and Electrophilic Substitution

Modification of the nitrogen atom and electrophilic substitution at various positions on the this compound ring system are common strategies for creating derivatives.

N-substitution on the secondary amine of the cytisine ring system is a relatively straightforward process. uchile.cl Various N-substituted derivatives have been prepared, including N-alkyl, N-benzyl, and N-aryl compounds. researchgate.netnih.gov For example, N-methylation of cytisine yields caulophylline. uni-bonn.de The synthesis of N-arylcytisine derivatives has been achieved using a copper-catalyzed Chan-Lam coupling reaction. researchgate.net

Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C3 and C5 positions of the pyridone ring in cytisine. uchile.clresearchgate.net These reactions provide starting points for further modifications. For instance, 3-bromocytisine (B1662614) can be used in cross-coupling reactions to introduce various aryl and vinyl groups. researchgate.net

| Reaction Type | Reagents/Conditions | Position of Modification | Reference |

| N-methylation | - | N-12 | uni-bonn.de |

| N-arylation | Copper-catalyzed Chan-Lam coupling | N-12 | researchgate.net |

| Halogenation | - | C3, C5 | researchgate.net |

| Nitration | - | C3, C5 | researchgate.net |

Ring-Contracted and Carba-Analogues Synthesis

Altering the core ring structure of this compound by contracting one of the rings or replacing the pyridone ring with a carbocyclic system has led to the synthesis of novel analogues.

The synthesis of ring-contracted analogues, such as cyfusine and cyclopropylcyfusine, has been accomplished. The key step in this synthesis is a [3+2] cycloaddition reaction. uchile.cl These modifications significantly alter the geometry of the molecule. researchgate.net

Carba-analogues of cytisine, where the pyridone ring is replaced by a benzene (B151609) ring, have also been synthesized. researchgate.net These analogues have been prepared to investigate the importance of the pyridone ring for biological activity. The synthesis of these compounds often involves building the tricyclic system from a substituted aniline (B41778) precursor. researchgate.netnih.gov For example, a series of carba-analogues were synthesized where the presence of a small electron-withdrawing group on the benzene ring was found to be favorable for affinity at certain nicotinic acetylcholine (B1216132) receptor subtypes. researchgate.net

Compound Names Mentioned:

2,3,4,5-Tetrahydrocytisine

3-Bromocytisine

Caulophylline

Cyclopropylcyfusine

Cyfusine

Cytisine

NH-(+)-tetrahydro deoxycytisine

Quinolizidine-2,6-dione

this compound

Design and Synthesis of Novel this compound Derivatives

The rigid tricyclic framework of this compound, a derivative of the natural alkaloid (-)-cytisine, has made it a valuable scaffold for the design and synthesis of novel derivatives. Researchers have been motivated to create new analogues to explore structure-activity relationships (SAR), develop new chiral ligands for asymmetric catalysis, and generate unique heterocyclic systems with potential applications in medicinal chemistry. datapdf.comacs.org Synthetic strategies range from the modification of the natural product skeleton to the total synthesis of entirely new core structures. uchile.cl

A significant approach to creating novel this compound derivatives involves the chemical modification of the existing ring system. One such method is the stereocontrolled T-reaction. For instance, new heterocyclic quinolizidine (B1214090) systems have been prepared from (1R,5S,12S)-tetrahydrocytisine. colab.ws This process involves the initial arylation of this compound, followed by a condensation reaction and subsequent cyclization. colab.ws This T-reaction can lead to the highly stereoselective formation of complex spirocyclic products, including derivatives with a lupanine-like skeleton. colab.wsacs.org The structures of these complex molecules have been confirmed using NMR and X-ray crystal structure analyses. colab.ws

Another strategy focuses on accessing different positions on the core structure, which often requires total synthesis. uchile.cl Total synthesis provides a flexible route to analogues that are not easily accessible through direct modification of cytisine, such as benzo uchile.clarkat-usa.orgcytisine and 4-azacytisine. uchile.cl Ring-contracted analogues have also been a subject of synthetic efforts. For example, novel skeletons named cyfusine and cyclopropylcyfusine were synthesized via a route that begins with a [3+2] cycloaddition reaction between an alkyne and an azomethine ylid. uchile.cl

The development of hybrid molecules represents another facet of derivative design. A notable example is a cytisine/epibatidine hybrid, which was synthesized using a radical cyclization to produce compounds with nanomolar affinity at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. uchile.cl The synthesis of other unique structures, such as diazaadamantanes, has also been achieved starting from this compound. acs.org

Furthermore, this compound derivatives have been designed and synthesized for applications beyond medicinal chemistry. Specifically, they have been developed as chiral ligands for asymmetric catalysis. acs.org These ligands, whose structures and conformations were studied using NMR, X-ray, and DFT methods, have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions. acs.org

The table below summarizes various synthetic approaches for creating novel this compound derivatives.

| Derivative Class | Synthetic Strategy | Key Intermediates/Reagents | Example Products | Reference(s) |

| Spirocyclic Heterocycles | T-reaction | 2-fluoro-5-nitrobenzaldehyde, 1,3-dimethylbarbituric acid | Lupanine (B156748) skeleton derivatives | colab.wsacs.org |

| Core Analogues | Total Synthesis | Substituted quinoline-4-one derivatives | Benzo uchile.clarkat-usa.orgcytisine, 4-azacytisine | uchile.cl |

| Ring-Contracted Analogues | [3+2] Cycloaddition | Alkynes, Azomethine ylids | Cyfusine, Cyclopropylcyfusine | uchile.cl |

| Hybrid Molecules | Radical Cyclization | Dilauryl peroxide, BF3·Et2O | Cytisine/Epibatidine hybrids | uchile.cl |

| Chiral Ligands | Derivatization | N/A | This compound-derived ligands for Pd-catalysis | acs.org |

| Diazaadamantanes | Semi-synthesis | N/A | Substituted diazaadamantanes | acs.org |

The following table details specific synthesized derivatives of this compound and related compounds.

| Compound Name/Class | Modification Site(s) | Synthetic Method Highlight | Reference(s) |

| (1R,5S,12S)-Tetrahydrocytisine Derivatives | Arylation at N-12 | Arylation with 2-fluoro-5-nitrobenzaldehyde | colab.ws |

| 2,3,4,5-Tetrahydrocytisine | Ring C modification | Total synthesis | arkat-usa.org |

| Tetrahydrothiocytisine | Carbonyl replacement | Reaction with Lawesson's reagent | uni-bonn.de |

| N-Methyl-tetrahydrothiocytisine | N-methylation & Carbonyl replacement | N-methylation of thiocytisine | uni-bonn.de |

| Tetrahydrodeoxocytisine | Carbonyl reduction | Reduction of cytisine | datapdf.com |

These synthetic endeavors highlight the versatility of the this compound scaffold in generating a diverse array of complex and novel molecules for various scientific applications. datapdf.comacs.orguchile.cl

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Tetrahydrocytisine Derivatives

Identification of Pharmacophoric Elements and Key Structural Determinants for Activity

The interaction of tetrahydrocytisine-based ligands with nAChRs is governed by a specific set of pharmacophoric features. These are the essential steric and electronic characteristics of the molecule required for optimal interaction with the receptor's binding site. researchgate.netdovepress.comunina.it For this compound and its analogs, the key pharmacophoric elements are centered around the basic nitrogen and the hydrogen-bonding capabilities of the molecule.

The fundamental pharmacophore for nAChR agonists includes a cationic or basic nitrogen atom and a hydrogen bond acceptor. wikipedia.org In this compound, the secondary amine of the quinolizidine (B1214090) ring system serves as the crucial basic center, which is protonated at physiological pH, allowing for a key cationic interaction within the receptor binding pocket. uni-bonn.de The carbonyl group of the lactam in the parent compound, cytisine (B100878), acts as a hydrogen bond acceptor.

Research into the structure-activity relationships (SAR) of cytisine and its derivatives has identified several key structural determinants for activity:

The Tricyclic Core: The rigid, tricyclic structure of cytisine itself is a key determinant, providing a specific orientation of the pharmacophoric elements. uni-bonn.de Modifications to this core, even the reduction to this compound, significantly impact activity.

The Basic Nitrogen: The presence and basicity of the secondary amine are critical. N-methylation of cytisine generally decreases its affinity for several nAChR subtypes, suggesting that substitutions on this nitrogen can be detrimental to binding. uni-bonn.de

The Pyridone Ring System: The pyridone ring of cytisine is a major site for modification.

Halogenation: Halogenation at the C-3 position of the pyridone ring in cytisine can enhance binding affinity and efficacy at human α7, α4β2, and α4β4 nAChRs. uni-bonn.de

Substitution at C-9 and C-10: In a study of 9- and 10-substituted cytisine derivatives, it was found that a methyl group at the 10-position (Compound 15 ) maintained a high binding affinity for the α4β2 subtype, comparable to cytisine, but significantly decreased affinity for other subtypes. nih.gov This resulted in a remarkable increase in selectivity for α4β2 over the α3β4 subtype, with a selectivity ratio exceeding 3000-fold. nih.gov In contrast, a 9-vinyl substituted derivative (Compound 19 ) acted as an agonist at both α4β2 and α3β4 nAChRs, though it was 20-fold more potent at the α4β2 subtype. nih.gov These findings highlight that the position of substituents on the pyridone ring is a critical determinant of both affinity and subtype selectivity. nih.gov

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogs at nAChR Subtypes

| Compound | α4β2 | α3β4 | α7 | α1β1γδ |

| (-)-Cytisine | 0.07 | 10 | 1,200 | 290 |

| 15 (10-methylcytisine) | 0.09 | >300,000 | 10,000 | 1,500 |

| 19 (9-vinylcytisine) | 2.4 | 120 | 25,000 | 1,100 |

Data sourced from a study on novel cytisine derivatives. nih.gov

Influence of Stereochemistry and Conformational Features on Biological Activity

The parent molecule, (-)-cytisine, possesses a rigid tetracyclic structure which precisely orients the key pharmacophoric groups for receptor binding. uni-bonn.de The hydrogenation of the pyridone ring to form the this compound scaffold introduces greater conformational flexibility. The various spatial arrangements a molecule can adopt through bond rotations are known as conformations. sathyabama.ac.in The ability of a this compound derivative to adopt a specific low-energy conformation that is complementary to the nAChR binding site is crucial for its activity. washington.edu

Rational Design Principles for this compound-Based Ligands

The rational design of novel ligands based on the this compound scaffold aims to optimize potency, selectivity, and functional activity (agonist, partial agonist, or antagonist) by making strategic structural modifications. unina.itnih.gov This process is guided by the SAR data obtained from previous studies. Key principles for designing this compound-based ligands include:

Preserving the Core Pharmacophore: Any new design must retain the essential pharmacophoric elements: the basic nitrogen of the quinolizidine system and a hydrogen bond acceptor, or a group that can mimic its interaction. unina.itwikipedia.org The spatial relationship between these features, defined by the semi-rigid tetracyclic core, is fundamental to activity. uni-bonn.de

Targeting Subtype Selectivity through Substitution: As demonstrated by SAR studies, substitutions on the aromatic ring are a powerful tool for tuning subtype selectivity. For example, to design a highly selective α4β2 ligand, one might introduce small alkyl groups at the C-10 position, a strategy that has been shown to dramatically reduce affinity at other subtypes like α3β4. nih.gov Conversely, to achieve broader agonist activity, substitution at the C-9 position with groups like a vinyl moiety could be explored. nih.gov

Modulating Functional Activity: The nature of the substituent can influence whether a ligand acts as a full agonist, a partial agonist, or an antagonist. For instance, the 10-methyl and 10-hydroxymethyl derivatives of cytisine displayed weak antagonist activity at the α4β2 subtype, despite their high binding affinity. nih.gov This suggests that while they bind effectively (likely to a desensitized state of the receptor), they are less effective at inducing the conformational change required for channel opening. This knowledge can be used to design ligands with a specific desired functional profile.

Utilizing Bioisosteric Replacement: The pyridone ring and its carbonyl group can be replaced with other chemical groups (bioisosteres) that have similar steric and electronic properties to explore new interactions with the receptor and potentially discover novel activity profiles.

By systematically applying these principles, researchers can move from a lead compound like this compound to novel derivatives with tailored pharmacological properties for specific therapeutic applications targeting the nAChR system.

Mechanistic Investigations of Tetrahydrocytisine Biological Actions

Receptor Binding and Ligand Affinity Profiling

The initial step in the biological action of a compound like tetrahydrocytisine is its binding to specific protein targets. The affinity and selectivity of this binding determine the compound's primary pharmacological effects. Research has predominantly focused on the interaction of cytisine (B100878) derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels. sigmaaldrich.com

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity (e.g., α4β2, α7)

The nervous system expresses numerous nAChR subtypes, assembled from different combinations of subunits (e.g., α2-α10, β2-β4). nih.gov The two most abundant subtypes in the brain are the heteromeric α4β2 and the homomeric α7 nAChRs. nih.gov These receptors are key targets for exogenous and endogenous ligands that influence a wide range of physiological and cognitive processes. researchgate.net

Derivatives of cytisine have been shown to exhibit marked selectivity for the α4β2 nAChR subtype over others, such as the α3β4 and α7 subtypes. nih.govrjptonline.org This selectivity is a critical aspect of their pharmacological profile. While specific binding data for this compound is not extensively documented in publicly available literature, the profile of its parent compound, cytisine, shows a high affinity for α4β2-containing receptors. Cytisine also interacts with α7 receptors, though often with different functional outcomes. researchgate.netneiglobal.com It is generally understood that the core structure of cytisine confers this preference for the α4β2 subtype. rjptonline.org

Determination of Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki)

To quantify the binding affinity of a ligand for its receptor, scientists determine its equilibrium dissociation constant (Kd) or its inhibition constant (Ki). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium; a lower Kd value signifies a higher binding affinity. nih.gov The Ki is an analogous measure that indicates the concentration of a competing ligand that would occupy 50% of the receptors if no competing ligand were present. nih.gov These values are crucial for comparing the potency of different compounds and their selectivity for various receptor subtypes.

Table 1: Binding Affinity (Ki) of Cytisine at Human nAChR Subtypes

| Receptor Subtype | Ki (nM) | Reference Compound |

|---|---|---|

| α4β2 | 0.3 | [3H]cytisine |

| α7 | ~233 (for epibatidine, showing low cytisine affinity) | [3H]epibatidine |

Homologous and Heterologous Competition Binding Assays

The determination of binding affinities (Kd and Ki) is experimentally achieved through competition binding assays. wikipedia.org In these experiments, a constant concentration of a radiolabeled ligand (a "hot" ligand) is incubated with the receptor source (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of an unlabeled ("cold") competitor compound.

Homologous Competition Assays: In this setup, the unlabeled competitor is the same chemical entity as the radiolabeled ligand. These assays are used to determine the Kd of the radioligand itself and the total number of binding sites (Bmax).

Heterologous Competition Assays: Here, the unlabeled competitor is a different molecule from the radiolabeled ligand. This is the standard method for determining the Ki of a novel compound (like this compound) by measuring how effectively it displaces a known radioligand from the receptor. wikipedia.org The resulting data are used to generate a concentration-response curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation. scispace.com

Functional Characterization of Receptor Activation (e.g., Agonism, Partial Agonism)

Beyond simple binding, it is essential to characterize the functional effect a compound has upon binding to its receptor. A ligand can be a full agonist (eliciting a maximal response), a partial agonist (eliciting a submaximal response), or an antagonist (blocking the receptor from being activated). researchgate.net

Cytisine is well-established as a partial agonist at the α4β2 nAChR subtype. nih.govresearchgate.net This means that it binds to and activates the receptor, but produces a smaller maximal response compared to a full agonist like acetylcholine or nicotine (B1678760). nih.gov In contrast, studies have shown that while cytisine is a partial agonist at α4β2 receptors, it can behave as a full agonist at α7 nAChRs. neiglobal.com This functional selectivity, where a compound has different efficacies at different receptor subtypes, is a key feature of its pharmacology.

The functional potency of a compound is measured by its EC50 (half maximal effective concentration), which is the concentration required to produce 50% of its own maximal effect. cornell.edu The maximal effect is denoted as Emax .

Table 2: Functional Activity (EC50, Emax) of Cytisine at Human nAChR Subtypes

| Receptor Subtype | EC50 (μM) | Emax (% of Acetylcholine) | Activity Type |

|---|---|---|---|

| α4β2 | ~1.0 - 2.9 | ~21-42% | Partial Agonist |

| α7 | Data varies | ~100% | Full Agonist |

Downstream Signaling Pathways and Intracellular Events

Activation of nAChRs by an agonist initiates a cascade of intracellular events. As ligand-gated ion channels, the primary event is the opening of a central pore, leading to an influx of cations, primarily Na+ and Ca2+. nih.gov The influx of these ions depolarizes the cell membrane and acts as a powerful second messenger signal.

The specific downstream pathways are dependent on the receptor subtype and the cell type in which they are expressed.

α7 nAChR Signaling: The α7 receptor is highly permeable to Ca2+. Activation leads to a significant increase in intracellular calcium, which can trigger a host of downstream events, including:

Activation of the JAK2-STAT3 pathway , which is involved in anti-inflammatory and anti-apoptotic signaling.

Activation of the PI3K-Akt pathway , another critical cell survival and anti-apoptotic pathway. nih.gov

Modulation of other kinases like protein kinase A (PKA) and mitogen-activated protein kinases (MAPK/ERK), which are involved in regulating gene transcription and synaptic plasticity. nih.govnih.gov

α4β2 nAChR Signaling: Activation of α4β2 receptors also leads to cation influx and depolarization, which is critical for modulating the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself. The resulting increase in intracellular calcium can also engage various kinase pathways, contributing to changes in neuronal excitability and synaptic strength. nih.gov

It is through the activation of these downstream signaling cascades that ligands like this compound are presumed to exert their broader effects on neuronal function, plasticity, and survival.

Exploration of Novel Biological Targets Beyond Nicotinic Receptors

While the primary biological targets of cytisine and its derivatives are unequivocally the nAChRs, comprehensive drug characterization involves screening for activity at other potential targets to understand the full pharmacological profile and identify potential off-target effects. An older name for a related compound, dihydronicotyrine, has been associated with insecticidal activity, suggesting interactions with insect nAChRs, but this does not represent a novel target in vertebrates. researchgate.netneiglobal.com

To date, the scientific literature has focused almost exclusively on the nicotinic receptor-mediated actions of this compound and its parent compound. There is no significant evidence to suggest that this compound has high-affinity interactions with other major receptor classes, such as muscarinic, dopaminergic, or serotonergic receptors, that would constitute a primary mechanism of action. Therefore, its biological effects are best understood through its activity at nAChR subtypes.

Preclinical Pharmacological Profiling of Tetrahydrocytisine and Its Derivatives

In Vitro Biological Profiling

In vitro studies form the foundational step in understanding the pharmacological characteristics of a compound. For tetrahydrocytisine and its derivatives, these laboratory-based assays have provided crucial information on their interactions with cellular and molecular targets.

Cellular assays are instrumental in observing the effects of compounds on cell behavior and function. Studies involving this compound derivatives have utilized various cell lines to determine their biological activity. For instance, in assays using human myelomonocytic leukemia cells (THP-1), certain derivatives have been shown to modulate inflammatory responses. researchgate.net These functional readouts provide a preliminary indication of a compound's potential therapeutic utility and its mechanism of action at the cellular level. The response of different cell lines to these compounds helps in understanding their specificity and potential for targeted therapies.

The interaction of small molecules with enzymes is a key aspect of pharmacological profiling. This compound and its derivatives have been evaluated for their ability to inhibit or modulate the activity of various enzymes. A significant area of investigation has been their effect on cholinesterases, enzymes critical in neurotransmission. Some derivatives have demonstrated inhibitory activity against these enzymes, suggesting a potential role in neurological applications. nih.gov Enzyme inhibition assays are typically conducted using purified enzymes or cell lysates, and the potency of the compounds is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. These assays are crucial for identifying specific molecular targets and for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds.

Beyond specific cellular and enzymatic interactions, the broader biological activities of this compound and its derivatives have been explored, revealing a multifaceted pharmacological profile.

Anti-inflammatory Activity: Tetrahydrocoptisine (B1682497), a related protoberberine compound, has demonstrated significant anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-stimulated peritoneal macrophages, it inhibited the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). researchgate.netnih.gov This inhibition was linked to the downregulation of NF-κB activation and MAPK signaling pathways. researchgate.netnih.gov

Antiviral Activity: The antiviral potential of compounds structurally related to this compound has been an area of interest. Research on other alkaloids has shown that they can interfere with various stages of the viral life cycle, from attachment and entry into host cells to replication and release of new viral particles. mdpi.comyoutube.com For example, virantmycin, a compound containing a tetrahydroquinoline skeleton, has shown significant activity against Pseudorabies virus (PRV). mdpi.com

Antimicrobial Activity: The ability of natural compounds and their synthetic derivatives to inhibit the growth of microorganisms is a critical area of research. Flavonoids, which share some structural motifs with certain classes of alkaloids, have been shown to possess antibacterial and antifungal properties. nih.govbiorxiv.org Their mechanisms of action can include inhibition of cytoplasmic membrane function and energy metabolism. nih.gov The antimicrobial activity of novel compounds is often assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. mdpi.com

Antiacetylcholinesterase Activity: As mentioned in the enzyme inhibition section, some derivatives of cytisine (B100878) have been investigated for their ability to inhibit acetylcholinesterase. This activity is relevant for potential therapeutic applications in neurological disorders characterized by cholinergic deficits.

Anticancer Activity: The potential of tetrahydroisoquinoline derivatives as anticancer agents has been explored. Studies have shown that certain derivatives can exhibit significant inhibitory activity against various cancer cell lines. nih.govresearchgate.net For example, some tetrahydroisoquinoline derivatives have demonstrated potent inhibition of KRas, an oncogene frequently mutated in several cancers, with IC50 values in the micromolar range against colon cancer cell lines. nih.gov The mechanisms underlying these anticancer effects can include the induction of apoptosis and cell cycle arrest. researchgate.net

Table 1: Summary of In Vitro Biological Activities of this compound and Related Compounds

| Biological Activity | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Tetrahydrocoptisine | Inhibition of TNF-α, IL-6, and NO production in LPS-stimulated macrophages. researchgate.netnih.gov | researchgate.net, nih.gov |

| Antiviral | Virantmycin (Tetrahydroquinoline derivative) | Excellent effect against Pseudorabies virus (PRV). mdpi.com | mdpi.com |

| Antimicrobial | Flavonoids | Inhibition of cytoplasmic membrane function and energy metabolism in bacteria. nih.gov | nih.gov |

| Anticancer | Tetrahydroisoquinoline derivatives | Significant KRas inhibition in colon cancer cell lines; induction of apoptosis and cell cycle arrest. nih.govresearchgate.net | nih.gov, researchgate.net |

In Vivo Pharmacological Evaluation

Following promising in vitro results, in vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole organism. These studies provide insights into efficacy and safety before any potential human trials.

The therapeutic potential of this compound and its analogs has been investigated in various animal models of disease.

Neurological Models: Animal models are crucial for studying neurological disorders. nih.gov While specific studies on this compound in neurological models are not detailed in the provided context, related compounds like tetracyclines have been extensively studied in animal models of stroke, Parkinson's disease, and Huntington's disease, where they have shown neuroprotective effects. nih.govresearchgate.net These studies often involve evaluating the compound's ability to reduce infarct size in stroke models or protect specific neuronal pathways. nih.govresearchgate.net

Anti-inflammatory Models: The anti-inflammatory properties of compounds like tetrahydrocoptisine have been confirmed in vivo. nih.gov In models such as the carrageenan-induced paw edema assay and the xylene-induced ear edema assay, pretreatment with the compound resulted in a significant inhibition of edema. nih.gov Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, it significantly inhibited the release of serum tumor necrosis factor-alpha (TNF-α). nih.gov

Table 2: In Vivo Efficacy of Tetrahydrocoptisine in Inflammation Models

| Animal Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Inhibition of paw edema | nih.gov |

| Xylene-induced ear edema | Inhibition of ear edema | nih.gov |

| LPS-induced systemic inflammation | Inhibition of serum TNF-α release | nih.gov |

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. fda.gov These assessments are a critical component of preclinical development and are guided by international regulatory guidelines such as ICH S7A and S7B. criver.com The core battery of safety pharmacology studies typically evaluates the effects on the central nervous system (CNS), cardiovascular system, and respiratory system. nih.gov

Central Nervous System (CNS): CNS safety assessments often include a functional observational battery (FOB) or an Irwin screen to evaluate general behavior, locomotor activity, and neurological function. criver.com These tests look for any changes in alertness, coordination, and reflexes. nih.gov

Cardiovascular System: Cardiovascular safety is a major focus, with assessments typically including in vitro assays like the hERG assay to evaluate the potential for QT interval prolongation, a risk factor for cardiac arrhythmias. criver.com In vivo studies in conscious animals, often using telemetry, are conducted to monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure. criver.comnih.gov

Respiratory System: Respiratory function is evaluated to detect any potential for respiratory depression. nih.gov Whole-body plethysmography in conscious animals is a common method used to measure respiratory rate and tidal volume. nih.gov

These studies are essential to identify potential adverse effects and to establish a safe therapeutic window for a new drug candidate before it can be considered for clinical trials in humans. jrfglobal.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

Comprehensive searches of scientific literature and databases did not yield specific preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consequently, detailed research findings and data tables for its in vitro and in vivo pharmacokinetic properties are not available at this time.

In Vitro ADME Studies (e.g., metabolic stability, protein binding)

No specific studies detailing the in vitro metabolic stability or plasma protein binding of this compound have been identified in the public domain.

In Vivo Pharmacokinetic Characterization

There is a lack of published in vivo studies describing the pharmacokinetic profile of this compound in animal models.

While research exists on the parent compound, cytisine, and various other derivatives, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of that information in this article. Further research is required to characterize the ADME profile of this compound.

Computational Chemistry and Molecular Modeling of Tetrahydrocytisine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For the cytisine (B100878) family of compounds, the primary target for docking studies is the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which is implicated in nicotine (B1678760) addiction. nist.govebi.ac.uk

Docking studies of cytisine itself into homology models of the α4β2 nAChR reveal critical interactions that anchor the ligand in the binding pocket. researchgate.net The binding site is an aromatic "cage" at the interface between the α4 and β2 subunits. researchgate.net Key interactions for cytisine typically include:

Cation-π interaction: The protonated nitrogen of the piperidine (B6355638) ring interacts favorably with the electron-rich aromatic faces of key tryptophan and tyrosine residues in the binding pocket. ebi.ac.uk

Hydrogen Bonding: The carbonyl group of the pyridone ring and the N-H group of the piperidine ring act as hydrogen bond acceptors and donors, respectively, forming crucial bonds with amino acid residues on the complementary subunit of the receptor. ebi.ac.uk

Hydrophobic Interactions: The aliphatic framework of the molecule engages in van der Waals contacts with nonpolar residues, contributing to binding affinity. uni-bonn.de

Studies on various cytisine derivatives show that substitutions on the pyridone ring can modulate binding affinity and selectivity for different nAChR subtypes. uni-bonn.deresearchgate.net For instance, halogenation at the C-3 position of cytisine has been found to increase hydrophobic interactions and enhance affinity for the α4β2 subtype. uni-bonn.de Similarly, substitutions at the C-10 position have been shown to influence subtype differentiation. ebi.ac.ukresearchgate.net

For tetrahydrocytisine, the saturation of the pyridone ring would eliminate its aromatic character, fundamentally altering its electronic properties and hydrogen bonding capacity. This structural change is cited as the reason for its significantly reduced binding affinity for α4β2 nAChRs. uni-bonn.de A docking simulation of this compound would likely show a loss of specific interactions mediated by the pyridone π-system, providing a structural rationale for its low potency.

| Interaction Type | Key Residues (α4 Subunit - Principal Face) | Key Residues (β2 Subunit - Complementary Face) | Contribution to Binding |

|---|---|---|---|

| Cation-π | Trp, Tyr | Trp | Essential for anchoring the ligand's protonated nitrogen. |

| Hydrogen Bond (Donor) | - | Backbone Carbonyls (e.g., Leu, Ser) | Orients the ligand via its piperidine N-H group. ebi.ac.uk |

| Hydrogen Bond (Acceptor) | - | Side-chain Hydroxyls/Amides | Interaction with the pyridone carbonyl; this would be altered in this compound. |

| Hydrophobic/van der Waals | Tyr, Cys | Leu | Stabilizes the overall binding pose. uni-bonn.de |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the analysis of conformational flexibility and the stability of ligand-receptor complexes. nih.gov By simulating the behavior of a molecule in a biological environment (e.g., in water, within a lipid bilayer), MD can reveal how a ligand adapts its shape upon binding and how the receptor conformation changes in response. nih.govsigmaaldrich.com

System Setup: Placing the this compound molecule, either alone or docked into a receptor like the α4β2 nAChR, into a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period ranging from nanoseconds to microseconds. nih.gov

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, ligand stability, and intermolecular interactions.

Key analyses would include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the ligand's position in the binding site and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and receptor. sigmaaldrich.com For this compound, MD simulations could precisely map how the increased flexibility of the saturated ring, compared to the rigid pyridone ring of cytisine, affects its conformational preferences and the stability of its interactions within the nAChR binding pocket. Principal Component Analysis (PCA) of the MD trajectory could further distill complex motions into essential dynamic modes, revealing large-scale conformational changes that are functionally relevant. chemsrc.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nist.gov These models use molecular descriptors—numerical values representing physicochemical properties—to predict the activity of new or untested compounds. nist.govuni.lu

QSAR studies have been performed on libraries of cytisine derivatives to predict their activity against various targets. drugbank.com For example, in a study developing anti-Candida agents, QSAR models were built for cytisine-containing 1,3-oxazoles. drugbank.combiosynth.com The process involves:

Dataset Collection: Assembling a set of molecules with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., steric, electronic, topological, lipophilic).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation linking the most relevant descriptors to activity.

Validation: Testing the model's predictive power using an external set of compounds. biosynth.com

A hypothetical QSAR model for a series of compounds including this compound would likely identify descriptors related to its unique features, such as a lower polar surface area and increased number of rotatable bonds compared to cytisine, as significant predictors of its biological activity.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Relates to the size, shape, and fit of the molecule in the receptor binding site. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Describes chemical reactivity and the ability to participate in charge-transfer interactions. |

In Silico Prediction of Pharmacological Profiles and ADME Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov These predictions help to identify molecules with potentially favorable pharmacokinetic profiles and avoid late-stage failures. nih.gov Web-based platforms like SwissADME provide rapid predictions for a range of physicochemical properties, drug-likeness, and ADME parameters based on a molecule's structure. nih.govnih.gov

Since experimental ADME data for this compound is scarce, in silico prediction offers a valuable first look at its potential pharmacokinetic profile. The predicted properties for this compound suggest it has high gastrointestinal absorption and is likely to penetrate the blood-brain barrier. Its solubility is predicted to be good. According to Lipinski's "Rule of Five," which assesses drug-likeness for oral administration, this compound does not violate any of the rules, suggesting a favorable profile in this regard.

| Property | Predicted Value/Class | Implication |

|---|---|---|

| Molecular Formula | C11H16N2O | Basic molecular identity |

| Molecular Weight | 192.26 g/mol | Favorable for oral bioavailability (Lipinski's rule: <500) |

| LogP (iLOGP) | 0.69 | Indicates moderate lipophilicity |

| Water Solubility (ESOL) | LogS = -1.48 (Soluble) | Suggests good solubility in aqueous environments |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for central nervous system activity |

| Cytochrome P450 (CYP) Inhibition | No inhibition predicted for CYP1A2, 2C19, 2C9, 2D6, 3A4 | Low potential for drug-drug interactions via these major metabolic enzymes |

| Lipinski's Rule of Five | 0 violations | Considered "drug-like" and suitable for oral administration |

Advanced Analytical Methods for Tetrahydrocytisine Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The unambiguous determination of the complex three-dimensional structure of tetrahydrocytisine relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed information about the atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. unite.it For this compound, both ¹H and ¹³C NMR are employed to elucidate its structure.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electronic environment of the protons. Protons attached to carbons adjacent to nitrogen atoms or the carbonyl group would typically resonate at a lower field (higher ppm value). The coupling constants (J), measured in Hertz (Hz), between adjacent protons provide valuable information about the dihedral angles and thus the stereochemistry of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbon of the lactam ring would appear at a significantly downfield chemical shift compared to the aliphatic carbons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | ~170 |

| C-3 | 2.5 - 2.8 (m) | ~35 |

| C-4 | 3.0 - 3.3 (m) | ~45 |

| C-5 | 1.8 - 2.1 (m) | ~25 |

| C-6 | 4.0 - 4.3 (d) | ~60 |

| C-7 | 1.5 - 1.8 (m) | ~28 |

| C-8 | 1.4 - 1.7 (m) | ~26 |

| C-9 | 1.9 - 2.2 (m) | ~30 |

| C-10 | 2.8 - 3.1 (m) | ~50 |

| C-11 | 3.8 - 4.1 (d) | ~55 |

| C-12 | 2.9 - 3.2 (m) | ~52 |

Note: This table is a hypothetical representation and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov For structural elucidation, electron impact (EI) or electrospray ionization (ESI) are commonly used. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and is crucial for confirming its structure. cmu.edu The fragmentation of the quinolizidine (B1214090) ring system in this compound would be expected to produce characteristic fragment ions. The analysis of these fragments helps in piecing together the different components of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Expected Fragmentation Pattern in Mass Spectrometry:

| m/z Value | Possible Fragment |

| [M]+ | Molecular ion of this compound |

| [M-28]+ | Loss of ethylene (B1197577) (C₂H₄) |

| [M-43]+ | Loss of a propyl fragment (C₃H₇) |

| [M-57]+ | Loss of a butyl fragment (C₄H₉) |

Note: This table represents a simplified and hypothetical fragmentation pattern.

Chromatographic Methods for Isolation, Separation, and Quantification (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques are essential for the isolation of this compound from natural sources, for its separation from related alkaloids and impurities, and for its precise quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. eag.comwikipedia.org For the analysis of this compound, which may have limited volatility, derivatization might be necessary to increase its volatility and improve its chromatographic properties. In GC-MS, the sample is first separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and detected, allowing for both qualitative and quantitative analysis. GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the method of choice for quantifying drugs and their metabolites in complex biological matrices. creative-proteomics.com This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

The LC system separates this compound from other components in the sample based on its polarity. The analyte then enters the mass spectrometer, where a specific precursor ion (typically the molecular ion) is selected and fragmented. One or more specific product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of this compound at very low concentrations. creative-proteomics.com

Typical Parameters for an LC-MS/MS Method:

| Parameter | Typical Condition |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (m/z of this compound) → Product ion(s) |

Bioanalytical Method Development and Validation for Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue is critical for pharmacokinetic and toxicokinetic studies. The development and validation of bioanalytical methods are governed by strict regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itbioanalysis-zone.com

Method Development

The development of a bioanalytical method, typically using LC-MS/MS, involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix. japsonline.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.combebac.at

Chromatographic Separation: Optimization of the LC conditions (column, mobile phase, flow rate, and gradient) is necessary to achieve good peak shape and separation from endogenous matrix components.

Mass Spectrometric Detection: The MS parameters, including ionization source settings and collision energies for the MRM transitions, are optimized to maximize the signal intensity for this compound and its internal standard.

Method Validation

Once developed, the bioanalytical method must be fully validated to ensure its reliability. nih.govbioanalysis-zone.com The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Key Validation Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (RSD) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| Calibration Curve (r²) | ≥0.99 |

The successful development and validation of a robust bioanalytical method are fundamental prerequisites for the accurate assessment of the pharmacokinetic profile of this compound in nonclinical and clinical studies. bioanalysis-zone.com

Future Directions and Research Gaps in Tetrahydrocytisine Studies

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the parent compound, cytisine (B100878), is well-known as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), recent research into the broader class of quinolizidine (B1214090) alkaloids (QAs) suggests a much wider range of biological activities. researchgate.netacs.orgresearchgate.net A significant research gap exists in comprehensively screening tetrahydrocytisine and its derivatives for activities unrelated to nAChRs. The rigid conformation of the this compound skeleton makes it an attractive template for developing novel therapeutic agents whose mechanisms of action may involve entirely new molecular targets. researchgate.net

Future research should focus on systematically investigating the potential of this compound and its analogues in the following areas:

Oncology: Natural products are a vital source of cytotoxic agents for cancer research. researchgate.net Studies on related QAs like matrine (B1676216) have shown potential antitumor effects. acs.org The cytotoxic potential of this compound derivatives against various cancer cell lines remains a largely unexplored area.

Infectious Diseases: The chemical diversity of QAs has been linked to potential antiviral, antimicrobial, and antimalarial properties. researchgate.netacs.org Screening this compound analogues against a broad spectrum of pathogens could uncover new leads for anti-infective drugs.

Neurodegenerative and Inflammatory Disorders: Research has indicated that cytisine may play a role in addressing metal ion imbalances associated with neurodegenerative diseases. researchgate.net Furthermore, anti-inflammatory and analgesic properties have been reported for the QA class. acs.org Given that neuroinflammation is a key component of many neurodegenerative conditions, exploring this compound's potential as an anti-inflammatory or neuroprotective agent is a logical next step. Other potential applications include activity as an antiacetylcholinesterase, which is relevant for conditions like Alzheimer's disease. researchgate.netacs.org

Psychotropic Agents: The development of tetracyclic derivatives of other scaffolds has led to the discovery of broad-spectrum psychotropic agents with potential antipsychotic, anxiolytic, and antidepressant effects. nih.gov The unique tetracyclic structure of this compound makes it a candidate for similar exploration.

A survey of related quinolizidine alkaloids indicates a wide range of potential bioactivities that warrant investigation for this compound.

| Potential Bioactivity | Reported for Quinolizidine Alkaloids | Relevance for this compound Research |

| Cytotoxic | Yes researchgate.netacs.org | Potential as a scaffold for new anticancer agents. |

| Antiviral | Yes researchgate.netacs.org | Exploration against a range of viruses is needed. |

| Antimicrobial | Yes researchgate.netacs.org | Potential source of new antibiotics. |

| Anti-inflammatory | Yes researchgate.netacs.org | Application in chronic inflammatory diseases. |

| Analgesic | Yes acs.org | Development of novel pain management therapies. |

| Antiacetylcholinesterase | Yes researchgate.net | Therapeutic potential for Alzheimer's and other cognitive disorders. |

| Psychotropic | Yes nih.gov | Potential for developing treatments for psychiatric disorders. |

Development of Novel Synthetic Routes for Diverse this compound Analogues

The exploration of this compound's therapeutic potential is intrinsically linked to the ability to generate a diverse library of analogues. While this compound can be derived from the natural product cytisine, relying on this single source limits chemical diversity. researchgate.net A critical research gap is the development of efficient and flexible synthetic routes that allow for systematic modification of the this compound core.

Future research efforts should be directed towards:

Total Synthesis: Developing a scalable total synthesis of (±)-tetrahydrocytisine would provide access to both enantiomers and open avenues for creating analogues that are not accessible from the natural product precursor. This approach would enable the creation of derivatives with modifications at various positions of the tetracyclic core.

Scaffold-Based Synthesis: Using the this compound ring system as a foundational scaffold, new synthetic methods can be developed to add novel functional groups or build entirely new ring systems onto the core structure. For instance, (−)-cytisine has been successfully used as a scaffold for novel phosphino-benzenecarboxamide ligands, a process involving this compound as a derivative. researchgate.net This demonstrates the utility of the core structure in building more complex molecules.

Combinatorial Chemistry: The development of robust synthetic routes will enable the application of combinatorial chemistry techniques to generate large libraries of this compound analogues. This would facilitate the exploration of structure-activity relationships (SAR) for newly discovered biological activities. wgtn.ac.nz

Efficient Manufacturing Processes: As seen with the development of novel HDAC inhibitors, improving synthetic routes to increase efficiency and safety is crucial for the eventual translation of a compound from the lab to clinical use. cetya-therapeutics.com Future work should focus on creating routes that are scalable, cost-effective, and avoid hazardous intermediates. cetya-therapeutics.com

Integration of High-Throughput Screening and Omics Technologies in Discovery

To unlock the full potential of this compound, traditional pharmacological testing must be augmented with modern, large-scale discovery technologies. ppd.comfrontiersin.org A significant gap exists in the application of high-throughput screening (HTS) and omics technologies to the study of this compound and its derivatives.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway. researchoutreach.orgatcc.org By creating diverse libraries of this compound analogues, HTS can be employed to:

Identify Novel Targets: Screen the libraries against a wide range of cellular and biochemical assays to uncover unexpected biological activities and molecular targets. researchgate.netplos.org

Accelerate Drug Discovery: Quickly identify "hit" compounds from large libraries, providing starting points for more focused drug design and optimization. ppd.comresearchoutreach.org

Omics Technologies: Omics technologies provide a holistic view of biological systems by analyzing the entire complement of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics). humanspecificresearch.orgnih.govbiobide.com Integrating these technologies into this compound research will:

Elucidate Mechanisms of Action: Determine how this compound and its active analogues affect global gene expression, protein levels, and metabolic pathways within cells. frontiersin.org This is crucial for understanding the on-target and off-target effects of a potential drug.

Identify Biomarkers: Discover biomarkers that can indicate a response to treatment, which is essential for personalizing medicine and improving clinical trial design. biobide.com

Uncover Resistance Mechanisms: In the context of antimicrobial or anticancer applications, omics can help identify the pathways through which cells or pathogens develop resistance to this compound-based compounds. frontiersin.org

| Technology | Application in this compound Research | Potential Outcome |

| High-Throughput Screening (HTS) | Rapidly screen libraries of this compound analogues against diverse biological targets. | Identification of novel "hit" compounds and new therapeutic applications. researchoutreach.orgatcc.org |

| Genomics/Transcriptomics | Analyze changes in gene and RNA expression in cells treated with this compound derivatives. | Understanding of affected cellular pathways and mechanisms of action. humanspecificresearch.orgbiobide.com |

| Proteomics | Study the large-scale effects on protein abundance and function. | Identification of direct protein targets and downstream signaling effects. humanspecificresearch.orgbiobide.com |

| Metabolomics | Analyze the complete set of metabolites in a biological sample after treatment. | Insight into the metabolic impact of the compounds and discovery of metabolic biomarkers. humanspecificresearch.orgfrontiersin.org |

Advancements in Chemical Biology and Probe Development Based on this compound

Chemical biology utilizes small molecules—or "chemical probes"—to study and manipulate biological systems. crick.ac.uknih.gov The unique, rigid structure of this compound makes it an excellent starting point for the design of sophisticated chemical probes. researchgate.net Currently, there is a complete lack of such tools derived from the this compound scaffold.

Future research should aim to:

Develop Photoaffinity Probes: Synthesize this compound analogues incorporating photo-reactive groups (e.g., diazirines). researchgate.net These probes, upon activation with light, can covalently bind to their target proteins, allowing for the definitive identification of molecular targets, even for compounds with unknown mechanisms of action. researchgate.net

Create Fluorescently Labeled Analogues: Attach fluorophores to this compound to create probes that allow for the visualization of their distribution within cells and tissues. This can provide valuable information about cellular uptake, localization, and engagement with target structures.